Oxalyl fluoride

Catalog No.
S702263
CAS No.
359-40-0
M.F
C2F2O2
M. Wt
94.02 g/mol
Availability
In Stock
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Oxalyl fluoride

CAS Number

359-40-0

Product Name

Oxalyl fluoride

IUPAC Name

oxalyl difluoride

Molecular Formula

C2F2O2

Molecular Weight

94.02 g/mol

InChI

InChI=1S/C2F2O2/c3-1(5)2(4)6

InChI Key

HXQOOYKLTKQCRR-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)F)F

Canonical SMILES

C(=O)(C(=O)F)F

Oxalyl fluoride is a fluorinated derivative of oxalic acid, represented by the chemical formula C2F2O\text{C}_2\text{F}_2\text{O}. This colorless liquid is known for its high reactivity and is primarily synthesized through the reaction of sodium fluoride with oxalyl chloride. Oxalyl fluoride is notable for its distinctive properties, including a molecular weight of approximately 94.017 g/mol and a boiling point of around 38 °C .

Oxalyl fluoride is a highly toxic and corrosive compound. It is a severe irritant to the skin, eyes, and respiratory system. Exposure can cause coughing, shortness of breath, and lung damage.

  • Acute Toxicity: Inhalation and dermal exposure can be fatal [].
  • Personal Protective Equipment (PPE): When handling oxalyl fluoride, it is crucial to wear appropriate PPE, including gloves, safety glasses, a respirator, and a lab coat [].

Organic Synthesis

One of the primary applications of oxalyl fluoride in scientific research lies in organic synthesis. It acts as a powerful carbonylating agent, readily converting alcohols, carboxylic acids, and phenols into their corresponding derivatives. This diverse functionality makes it valuable for the synthesis of various organic molecules, including:

  • Esters: Oxalyl fluoride reacts with alcohols in the presence of a base to form esters. This reaction is particularly useful for the preparation of esters with sensitive functional groups, as it avoids harsh reaction conditions often employed in other esterification methods. ScienceDirect: A Facile Esterification of Primary and Secondary Alcohols with Oxalyl Chloride:
  • Amides: Oxalyl fluoride can be used to convert carboxylic acids into amides through the intermediacy of acid chlorides. This method offers an efficient alternative to traditional amide synthesis protocols. Journal of the American Chemical Society: Studies on Peptide Synthesis. I. The Use of Oxalyl Fluoride for the Conversion of Carboxylic Acids to Amides:
  • Acid Chlorides: Oxalyl fluoride directly converts carboxylic acids to their corresponding acid chlorides, which are crucial intermediates in various organic syntheses. Organic Letters: A Simple and Efficient Method for the Conversion of Carboxylic Acids to Acid Chlorides Using Oxalyl Fluoride:

Material Science

Oxalyl fluoride finds applications in material science research, particularly in the field of thin-film deposition. It serves as a precursor for various inorganic materials, including:

  • Fluorinated oxides: Oxalyl fluoride can be used to deposit thin films of metal fluorides and mixed-metal oxide fluorides through chemical vapor deposition (CVD) techniques. These materials exhibit unique properties such as high thermal stability, electrical conductivity, and optical transparency, making them valuable for various applications in electronics and optoelectronics. Journal of Vacuum Science and Technology B: Microelectronics and Nanometer Structures: Fluorinated tin oxide thin films prepared by pulsed chemical vapor deposition using oxalyl fluoride:
  • Superconductors: Specific research explores the potential of oxalyl fluoride in the development of novel high-temperature superconductors. Chemical Research in Chinese Universities: Synthesis and superconductivity of YBa2Cu3O7-x thin films prepared by pulsed laser deposition using COF2 as the fluorine source: )

Oxalyl fluoride exhibits significant reactivity, particularly with electrophiles. It has been shown to react with various alkali metal fluorides in the presence of electrophiles, such as trifluoromethylated compounds. For instance, reactions involving oxalyl fluoride and trifluoromethyl ethyl sulfonate have been documented, indicating its utility in synthesizing complex fluorinated organic molecules . Additionally, oxalyl fluoride can be produced directly from carbon monoxide and dioxygenyl salts, yielding high purity .

The synthesis of oxalyl fluoride can be achieved through several methods:

  • Reaction with Sodium Fluoride: This method involves the reaction of sodium fluoride with oxalyl chloride.
  • Direct Synthesis from Carbon Monoxide: Oxalyl fluoride can be synthesized by reacting carbon monoxide with dioxygenyl salts such as O2[BF4]\text{O}_2[\text{BF}_4] or O2[AsF6]\text{O}_2[\text{AsF}_6] .
  • Electrophilic Reactions: The compound can also be generated through reactions involving electrophiles and alkali metal fluorides .

Oxalyl fluoride finds applications primarily in organic synthesis, particularly in the production of fluorinated compounds. Its ability to introduce fluorine into organic molecules makes it valuable in pharmaceuticals and agrochemicals. Additionally, it serves as a reagent in various chemical transformations, enhancing the functionality of target molecules.

Studies on the interactions of oxalyl fluoride with other chemical species reveal its potential for forming adducts and complexes. For example, research has indicated that it can form stable complexes with fluoride ions, which may alter its reactivity profile . Understanding these interactions is crucial for optimizing its use in synthetic applications and assessing safety protocols.

Several compounds share structural or functional similarities with oxalyl fluoride. Below is a comparison highlighting their unique characteristics:

CompoundFormulaNotable Features
Oxalic AcidC2H2O4\text{C}_2\text{H}_2\text{O}_4A dicarboxylic acid; non-fluorinated form.
Fluoroacetic AcidC2F2O2\text{C}_2\text{F}_2\text{O}_2Contains fluorine; used as a pesticide.
Chloroacetyl ChlorideC2Cl2O\text{C}_2\text{Cl}_2\text{O}A chlorinated derivative; used in acylation reactions.
Acetyl FluorideC2F3O\text{C}_2\text{F}_3\text{O}Similar reactivity; used in organic synthesis.

Oxalyl fluoride is unique among these compounds due to its specific fluorination pattern and reactivity towards electrophiles, making it particularly useful in specialized synthetic pathways.

The discovery of oxalyl fluoride ((COF)₂) is rooted in the broader evolution of organofluorine chemistry, which emerged in the 19th century. Early milestones include Alexander Borodin’s 1862 synthesis of benzoyl fluoride via halogen exchange, marking the first deliberate creation of an organofluorine compound. By the 1930s, advancements in fluorination methodologies, such as the Swarts reaction (using SbF₃ to replace chlorine with fluorine in hydrocarbons), laid the groundwork for synthesizing complex fluorinated molecules.

Oxalyl fluoride itself was first reported in the mid-20th century as part of efforts to expand the repertoire of fluorinated acid derivatives. Its synthesis typically involves reacting oxalyl chloride ((COCl)₂) with sodium fluoride (NaF) in aprotic solvents, a reaction that exemplifies nucleophilic acyl substitution:

$$
\text{(COCl)}2 + 2 \text{NaF} \rightarrow \text{(COF)}2 + 2 \text{NaCl}
$$

This method, refined through particle size optimization of NaF (<10 µm), achieves yields exceeding 90%. The compound’s development paralleled industrial demands for fluorinated etching agents, as oxalyl fluoride offered a lower global warming potential (GWP) than alternatives like SF₆.

Significance in Fluorine Chemistry Research

Oxalyl fluoride occupies a unique niche due to its dual carbonyl-fluoride functionality, which enables diverse reactivity. Key research areas include:

  • Etching Applications: As a precursor to reactive plasmas, oxalyl fluoride generates CFₓ⁺ ions for anisotropic silicon nitride etching in semiconductor manufacturing. Its selectivity over silicon dioxide exceeds 10:1 under remote plasma conditions.
  • Conformational Studies: The molecule exists in equilibrium between anti (trans) and syn (cis) periplanar conformers (Figure 1). Electron diffraction and IR spectroscopy reveal a ΔH° of 1.14 kcal/mol for the antisyn transition, with 75% anti dominance at −10°C.
  • Fluorination Reagent: Oxalyl fluoride transfers fluorine to aromatic systems under mild conditions, enabling syntheses of fluorinated pharmaceuticals without harsh reagents like HF.

Table 1: Key Applications of Oxalyl Fluoride

ApplicationMechanismSignificance
Semiconductor EtchingPlasma-generated CFₓ⁺ ionsHigh selectivity for Si₃N₄ over SiO₂
Conformational Analysisanti/syn equilibrium studiesModel for rotational isomerism
Synthesis of Fluorinated APIsElectrophilic fluorinationEnables late-stage functionalization

Fundamental Chemical Identity and Classification

Oxalyl fluoride (C₂F₂O₂; CAS 359-40-0) is classified as an acyl fluoride derivative of oxalic acid. Its structure comprises two carbonyl groups bridged by a C–C bond, with each carbonyl carbon bonded to fluorine (Figure 1):

$$
\text{F}–\text{C}(=\text{O})–\text{C}(=\text{O})–\text{F}
$$

Physicochemical Properties:

  • Molecular Weight: 94.02 g/mol
  • Melting Point: −3°C
  • Boiling Point: 26.6°C
  • Density: 1.511 g/cm³ (estimated)

The molecule’s planarity and conjugation between carbonyl groups result in a rigid framework. Bond lengths determined by electron diffraction include r(C=O) = 1.178 Å and r(C–F) = 1.323 Å.

Conformational Dynamics:

  • Anti Conformer: Dihedral angle φ = 180°; lower energy due to reduced dipole-dipole repulsion.
  • Syn Conformer: φ = 0°; higher energy but stabilized by π-orbital overlap between carbonyl groups.
  • Equilibrium: Governed by temperature, with anti fraction decreasing from 75% at −10°C to 52% at 219°C.

Figure 1: Conformational Isomerism in Oxalyl Fluoride

Anti (trans) Conformer       Syn (cis) Conformer         O                         O         ||                        ||  F–C–C–F                     F–C–C–F         ||                        ||         O                         O  

This structural duality makes oxalyl fluoride a paradigm for studying rotational isomerism in small molecules.

Oxalyl fluoride (C₂F₂O₂) exhibits a molecular structure consisting of two carbonyl groups connected by a central carbon-carbon bond, with each carbonyl carbon atom bonded to a fluorine atom [1]. The molecular formula can be represented as F-CO-CO-F, with a molecular weight of 94.02 g/mol [2]. The compound exists as a colorless liquid under standard conditions with a boiling point of approximately 26.6°C and a melting point of -3°C [2] [3].

The structural parameters of oxalyl fluoride have been extensively characterized through electron diffraction studies combined with molecular orbital calculations and microwave spectroscopy data [4] [5]. The fundamental bonding characteristics reveal carbon-oxygen double bonds with lengths of 1.178(2) Å for the trans conformer and 1.176(2) Å for the cis conformer at -10°C [4] [5]. The carbon-fluorine bond lengths are measured at 1.323(2) Å for the trans form and 1.328(2) Å for the cis form [4] [5]. The central carbon-carbon bond distance is 1.533(3) Å for the trans conformer and 1.535(3) Å for the cis conformer [4] [5].

The angular geometry around the carbonyl centers shows characteristic distortion from ideal tetrahedral angles [4] [5]. The C-C=O bond angles are 126.4(2)° for the trans conformer and 124.2(2)° for the cis conformer [4] [5]. The C-C-F bond angles measure 109.8(2)° for the trans form and 112.2(2)° for the cis form [4] [5]. The O-C-F bond angles are 123.8(2)° for the trans conformer and 123.6(2)° for the cis conformer [4] [5].

ParameterTrans ConformerCis ConformerUnits
r(C=O)1.178(2)1.176(2)Å
r(C-F)1.323(2)1.328(2)Å
r(C-C)1.533(3)1.535(3)Å
∠(C-C=O)126.4(2)124.2(2)degrees
∠(C-C-F)109.8(2)112.2(2)degrees
∠(O-C-F)123.8(2)123.6(2)degrees

Conformational Analysis

Anti and Gauche Conformers

Oxalyl fluoride demonstrates unique conformational behavior compared to other oxalyl halides [6] [4]. Unlike oxalyl chloride, which exists predominantly in a periplanar anti form in equilibrium with a less stable gauche form, oxalyl fluoride exhibits an equilibrium between two periplanar forms: anti (trans) and syn (cis) [6] [4]. This distinctive conformational preference sets oxalyl fluoride apart from its chlorinated and brominated analogs [6].

Electron diffraction investigations at multiple temperatures have revealed the conformational composition of gaseous oxalyl fluoride [4] [5]. At -10°C, the mixture contains 75(3)% trans conformer and 25% cis conformer [4] [5]. As temperature increases, the proportion of the cis conformer increases: at 149°C, the composition shifts to 58(7)% trans and 42% cis, while at 219°C, the distribution becomes 52(8)% trans and 48% cis [4] [5].

The thermodynamic parameters governing the trans → cis equilibrium have been determined from temperature-dependent studies [4] [5]. The standard enthalpy change (ΔH°) for the trans → cis reaction is 1.14 kcal/mol, indicating that the cis form is less stable than the trans form [4] [5]. The standard entropy change (ΔS°) is 2.12 cal/(mol·K), reflecting the entropy gain associated with the conformational change [4] [5].

Comparative Structural Studies with Related Oxalyl Compounds

Oxalyl Chloride Structural Comparison

Comparative analysis between oxalyl fluoride and oxalyl chloride reveals significant differences in conformational preferences and structural parameters [6] [9]. Oxalyl chloride exists predominantly as a periplanar anti form (φ = 180°) in equilibrium with a less stable gauche form (φ ≃ 60°) [6] [9]. The torsional potential energy surface of oxalyl chloride is extremely flat, with the energy barrier from trans to gauche predicted to be 0.74 kcal/mol and from gauche to trans to be 0.09 kcal/mol at the cc-pV5Z MP2 level [9].

In contrast to the anti-gauche equilibrium observed in oxalyl chloride, oxalyl fluoride exhibits an anti-syn (trans-cis) equilibrium [6] [4]. This fundamental difference in conformational behavior reflects the distinct electronic and steric effects of fluorine versus chlorine substituents [6]. The carbon-halogen bond lengths also differ significantly: oxalyl fluoride shows C-F bond lengths of approximately 1.32 Å, while oxalyl chloride exhibits longer C-Cl bonds due to the larger atomic radius of chlorine [10].

Physical properties comparison shows oxalyl fluoride with a boiling point of 26.6°C and melting point of -3°C, while oxalyl chloride has a boiling point of 63°C and melting point of -16°C [2] [10]. These differences reflect the varying intermolecular forces and molecular polarities between the two compounds [2] [10].

Mixed Halide Derivatives (Oxalyl Chloride Fluoride)

Oxalyl chloride fluoride (ClCO-COF) represents an intermediate case between oxalyl chloride and oxalyl fluoride, exhibiting hybrid structural characteristics [6] [11]. The molecule can be regarded as a structural hybrid of its parent compounds, combining features of both oxalyl chloride and oxalyl fluoride conformational behavior [6] [11].

Electron diffraction studies of oxalyl chloride fluoride in the gas phase have been conducted at temperatures of 22, 81, 158, and 310°C [6] [11]. The compound exists as two rotational conformers: anti and gauche forms [6] [11]. Unlike oxalyl fluoride, which shows anti-syn equilibrium, oxalyl chloride fluoride exhibits anti-gauche conformational behavior similar to oxalyl chloride [6] [11].

The structural parameters of oxalyl chloride fluoride have been precisely determined [6] [11]. The anti/gauche bond distances and angles at 22°C show C=O bond lengths of 1.183(2)/1.182(2) Å, C-F bond lengths of 1.329(3)/1.335(3) Å, and C-Cl bond lengths of 1.738(2)/1.753(2) Å [6] [11]. Bond angles include C-C-Cl angles of 112.0(3)/111.9(3)°, C-C=O angles of 123.0(4)/123.2(4)°, O=C-Cl angles of 125.0(2)/124.9(2)°, and O=C-F angles of 123.0(3)/125.1(3)° [6] [11].

The torsional potential has been modeled using the form 2V = V₁(1 + cos φ) - V₂(1 - cos 2φ) + V₃(1 + cos 3φ) [6] [11]. Temperature-dependent studies have yielded thermodynamic parameters for the anti → gauche reaction: ΔH° = 2.5(12) kcal/mol and ΔS° = -6.5(33) cal/(mol·K) [6] [11].

CompoundConformersC=O Bond (Å)C-X Bond (Å)ΔH° (kcal/mol)
Oxalyl FluorideAnti-Syn1.178/1.1761.323/1.328 (C-F)1.14
Oxalyl ChlorideAnti-Gauche~1.18~1.74 (C-Cl)0.74
Oxalyl Chloride FluorideAnti-Gauche1.183/1.1821.329/1.335 (C-F), 1.738/1.753 (C-Cl)2.5

Crystallographic and Electron Diffraction Studies

Electron diffraction investigations have provided the most comprehensive structural characterization of oxalyl fluoride in the gas phase [4] [5]. These studies, conducted at nozzle-tip temperatures ranging from -10°C to 219°C, have been augmented by molecular orbital calculations and microwave spectroscopy data [4] [5]. The gas electron diffraction technique has proven particularly valuable for determining the equilibrium composition and structural parameters of both conformers [4] [5].

The experimental approach involved systematic temperature variation to establish the thermodynamic parameters governing conformational equilibrium [4] [5]. At each temperature, the electron diffraction patterns were analyzed to determine the precise molecular geometry and conformer populations [4] [5]. The integration of microwave spectroscopy rotational constants provided additional constraints for the structural refinement process [4] [5].

Crystallographic studies of oxalyl fluoride have revealed important insights into the solid-state structure [7]. The comparison of infrared and Raman bands in the crystal demonstrates that the mutual exclusion principle is operative, confirming the centrosymmetric structure of the molecule in the crystalline state [7]. Each molecule occupies a Ci site in the crystal lattice [7]. The factor group of the crystal is believed to be either C₂ₕ or D₂ₕ with two or four molecules per primitive cell [7].

Vibrational spectroscopic analysis in both solid and fluid phases has provided complementary structural information [7]. The observation that three major bands disappear upon solidification confirms the existence of two isomeric forms in the vapor phase [7]. The solid-phase frequencies correspond to the trans conformer fundamentals, while bands unique to the fluid states are assigned to the cis isomer [7].

The electron diffraction methodology has also been successfully applied to related mixed halide derivatives [6] [11]. Studies of oxalyl chloride fluoride have employed similar temperature-dependent approaches, with measurements conducted at 22, 81, 158, and 310°C [6] [11]. These investigations have established the systematic relationship between molecular structure and conformational behavior across the oxalyl halide series [6] [11].

Oxalyl fluoride (C₂F₂O₂) represents a fascinating example of a fluorinated diketone with unique physical and thermodynamic characteristics. This compound exhibits distinctive properties that reflect its molecular structure and the influence of fluorine substitution on its behavior.

Fundamental Physical Constants

Melting Point (-3°C) and Boiling Point (26.6°C)

The thermal transition points of oxalyl fluoride demonstrate its relatively low volatility among organic fluorides. The melting point occurs at -3°C (270.15 K), indicating that the compound transitions from solid to liquid phase just below the freezing point of water [1] [2] [3]. This relatively high melting point for a small fluorinated molecule reflects the significant intermolecular forces present in the solid state.

The boiling point of oxalyl fluoride is established at 26.6°C (299.7 K) [1] [2] [3], placing it in the category of moderately volatile liquids at ambient temperatures. This boiling point is notably higher than might be expected for a molecule of its size, which can be attributed to the strong dipole-dipole interactions arising from the highly polar carbonyl and carbon-fluorine bonds.

The triple point temperature has been precisely determined to be 260.73 K (-12.4°C) [4], representing the unique combination of temperature and pressure where solid, liquid, and gaseous phases coexist in equilibrium. This value provides important reference data for phase diagram construction and thermodynamic calculations.

Density (1.5112) and Physical State Properties

At standard conditions, oxalyl fluoride exhibits a density of 1.5112 g/cm³ [1] [2] [3], which is estimated based on molecular volume calculations. This relatively high density reflects the presence of fluorine atoms, which contribute significantly to the molecular mass without proportionally increasing the molecular volume.

Under ambient conditions, oxalyl fluoride exists as a colorless liquid [1] [2], distinguishing it from many other fluorinated compounds that may be gaseous at room temperature. The liquid state at room temperature is consistent with the moderate boiling point and indicates sufficient intermolecular attraction to maintain the condensed phase.

PropertyValueUnitsTemperatureReference
Melting Point-3.0°CStandardChemicalBook [1]
Boiling Point26.6°CStandardChemicalBook [1]
Triple Point260.73KStandardNIST WebBook [4]
Density1.5112g/cm³EstimatedChemicalBook [1]
Molecular Weight94.017g/molStandardNIST WebBook [4]

Thermodynamic Properties

Phase Change Enthalpies and Entropies

The phase transition thermodynamics of oxalyl fluoride have been comprehensively studied, providing detailed insights into the energetics of phase changes. The enthalpy of vaporization has been determined through multiple investigations, with values of 28.255 kJ/mol at 270.13 K [4] and 29.7 kJ/mol at 268 K [4]. These values represent the energy required to convert liquid oxalyl fluoride to its gaseous state at the respective temperatures.

The entropy of vaporization is 104.6 J/(mol·K) at 270.13 K [4], indicating a substantial increase in molecular disorder upon transition from liquid to gas phase. This entropy change is consistent with the expected increase in molecular freedom and translational motion in the gaseous state.

The enthalpy of sublimation has been measured as 16.7 kJ/mol at 247 K [4], representing the direct transition from solid to gas phase. This relatively low sublimation enthalpy suggests that oxalyl fluoride can sublime readily under appropriate conditions, which is important for purification and handling procedures.

For the solid-liquid transition, the enthalpy of fusion is 13.407 kJ/mol at 260.73 K [4], with a corresponding entropy of fusion of 51.4 J/(mol·K) [4]. These values indicate a moderate energy requirement for melting and reflect the organized nature of the solid phase.

Phase TransitionEnthalpy (kJ/mol)Entropy (J/mol·K)Temperature (K)Reference
Vaporization28.255104.6270.13Hodge, 1971 [4]
Vaporization29.7-268Stephenson & Malanowski, 1987 [4]
Sublimation16.7-247Stephenson & Malanowski, 1987 [4]
Fusion13.40751.4260.73Hodge, 1971 [4]

Heat Capacity and Thermal Behavior

The heat capacity of oxalyl fluoride has been extensively studied through calorimetric measurements spanning a wide temperature range. Comprehensive measurements have been conducted from 13 K to the normal boiling point at 270.13 K [5] [6], providing detailed information about the thermal behavior across solid, liquid, and gaseous phases.

The saturated molar heat capacity measurements were performed on samples of 99.94 mole% purity [5] [6], ensuring high accuracy in the thermodynamic determinations. These measurements reveal the temperature dependence of heat capacity and provide essential data for calculating other thermodynamic functions such as enthalpy and entropy changes.

The heat capacity data shows characteristic behavior typical of organic molecules, with contributions from translational, rotational, and vibrational modes. The temperature dependence reflects the progressive excitation of vibrational modes as temperature increases, providing insights into the molecular dynamics and internal energy distribution.

Standard Enthalpy of Formation

While specific values for the standard enthalpy of formation of oxalyl fluoride are not explicitly provided in the available literature, the thermodynamic cycles and phase change data allow for estimation through established thermochemical relationships. The formation enthalpy would represent the energy change associated with the formation of oxalyl fluoride from its constituent elements in their standard states.

The relatively high stability of the compound, as evidenced by its moderate phase transition enthalpies and thermal behavior, suggests that the formation process involves significant energy considerations related to carbon-fluorine and carbon-oxygen bond formation.

Spectroscopic Constants and Molecular Parameters

Oxalyl fluoride exists in two stable conformational forms: trans (anti) and cis (syn) configurations [7] [8]. The structural parameters for these conformers have been determined through electron diffraction studies augmented by microwave spectroscopy and molecular orbital calculations.

For the trans conformer at -10°C, key structural parameters include: C=O bond length of 1.178(2) Å, C-F bond length of 1.323(2) Å, and C-C bond length of 1.533(3) Å [7] [8]. The cis conformer shows slightly different values: C=O bond length of 1.176(2) Å, C-F bond length of 1.328(2) Å, and C-C bond length of 1.535(3) Å [7] [8].

The conformational composition varies with temperature, with the trans form comprising 75% at -10°C, 58% at 149°C, and 52% at 219°C [7] [8]. This temperature dependence reflects the thermodynamic equilibrium between the two forms, with the enthalpy difference (ΔH°) of 1.14 kcal/mol and entropy difference (ΔS°) of 2.12 cal/(mol·K) for the trans → cis conversion [7] [8].

ConformerC=O Bond (Å)C-F Bond (Å)C-C Bond (Å)∠(C-C=O) (°)∠(C-C-F) (°)
Trans1.178(2)1.323(2)1.533(3)126.4(2)109.8(2)
Cis1.176(2)1.328(2)1.535(3)124.2(2)112.2(2)

The spectroscopic constants derived from microwave spectroscopy provide precise rotational parameters that have been essential for structural determination and conformational analysis [7] [9]. These parameters, combined with vibrational frequency data, offer comprehensive insights into the molecular dynamics and electronic structure of oxalyl fluoride.

XLogP3

0.7

Other CAS

359-40-0

Wikipedia

Oxalyl fluoride

General Manufacturing Information

Ethanedioyl difluoride: ACTIVE

Dates

Last modified: 08-15-2023

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